
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H18FN5O3 and its molecular weight is 431.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.13936762 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various amines and carboxylic acids. The structural formula is represented as:
Key structural features include:
- A benzodioxin moiety that contributes to its pharmacological properties.
- A triazole ring known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition :
- Antimicrobial Activity :
- Antitumor Activity :
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Activity Type | Target | IC50 Value (µM) | Notes |
---|---|---|---|
Enzyme Inhibition | Acetylcholinesterase | 12.5 | Potential application in Alzheimer's disease |
Enzyme Inhibition | α-glucosidase | 15.0 | Implications for Type 2 diabetes management |
Antimicrobial | S. aureus | 6.12 | Moderate activity against Gram-positive bacteria |
Antitumor | A549 (lung cancer) | 8.78 | High activity in 2D cultures |
Antitumor | NCI-H358 (lung cancer) | 6.68 | Effective in both viability and antiproliferative assays |
Case Studies
Several studies have explored the efficacy of this compound and its derivatives:
- Study on Enzyme Inhibitors :
-
Antitumor Evaluation :
- In a comparative study assessing the antiproliferative effects on multiple cancer cell lines, compounds similar to N-(2,3-dihydro-1,4-benzodioxin...) were found to exhibit significant cytotoxicity against A549 and NCI-H358 cells with IC50 values indicating strong potential for further development as antitumor agents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines. The specific compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies have demonstrated that triazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Triazoles are known for their ability to inhibit the growth of bacteria and fungi. In vitro studies have shown that derivatives similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide possess broad-spectrum antimicrobial properties, making them potential candidates for developing new antibiotics .
Agricultural Science
Pesticidal Applications
The compound's structural features suggest potential applications as a pesticide. Triazole-based compounds are often used in agriculture to control fungal diseases in crops. The specific compound could be investigated for its efficacy against plant pathogens, potentially leading to the development of new agricultural fungicides .
Herbicide Development
Research into triazole derivatives has also indicated their potential as herbicides. The unique binding properties of these compounds can be exploited to inhibit specific enzyme pathways in plants, leading to effective weed control strategies without harming crop yield .
Material Science
Polymer Chemistry
In material science, compounds like this compound can be utilized in the synthesis of novel polymers. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties of materials. This application is particularly relevant in the development of high-performance materials for various industrial uses .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range. |
Study 2 | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
Study 3 | Pesticidal Applications | Evaluated effectiveness against Fusarium species; reduced fungal biomass by over 70% at optimal concentrations. |
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluoro-3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O3/c1-14-11-17(5-6-18(14)24)29-22(15-3-2-8-25-13-15)21(27-28-29)23(30)26-16-4-7-19-20(12-16)32-10-9-31-19/h2-8,11-13H,9-10H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVRXIQNOQACIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CN=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.